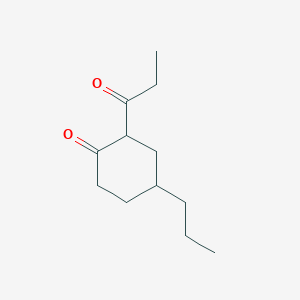

2-Propionyl-4-propylcyclohexan-1-one

Description

2-Propionyl-4-propylcyclohexan-1-one is a substituted cyclohexanone derivative featuring a propionyl group (CH₂CH₂CO-) at position 2 and a propyl group (CH₂CH₂CH₂-) at position 2. Substituted cyclohexanones are widely studied in organic synthesis, fragrance chemistry, and pharmaceutical intermediates due to their tunable steric and electronic profiles .

Propriétés

Formule moléculaire |

C12H20O2 |

|---|---|

Poids moléculaire |

196.29 g/mol |

Nom IUPAC |

2-propanoyl-4-propylcyclohexan-1-one |

InChI |

InChI=1S/C12H20O2/c1-3-5-9-6-7-12(14)10(8-9)11(13)4-2/h9-10H,3-8H2,1-2H3 |

Clé InChI |

HRRRIKUQSBPCFW-UHFFFAOYSA-N |

SMILES canonique |

CCCC1CCC(=O)C(C1)C(=O)CC |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propionyl-4-propylcyclohexan-1-one typically involves the reaction of propionyl chloride with 4-propylcyclohexanone in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-Propylcyclohexanone+Propionyl chloridePyridine2-Propionyl-4-propylcyclohexan-1-one+HCl

Industrial Production Methods

In an industrial setting, the production of 2-Propionyl-4-propylcyclohexan-1-one can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Propionyl-4-propylcyclohexan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted cyclohexanones depending on the nucleophile used.

Applications De Recherche Scientifique

2-Propionyl-4-propylcyclohexan-1-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.

Mécanisme D'action

The mechanism of action of 2-Propionyl-4-propylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The carbonyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in inflammation and pain, contributing to its potential therapeutic effects.

Comparaison Avec Des Composés Similaires

4-Propyl-4’-vinyl-1,1’-bi(cyclohexane)

- Structure : A bicyclic compound with a propyl group at position 4 and a vinyl group bridging two cyclohexane rings.

- Key Differences: Lacks the ketone moiety present in 2-propionyl-4-propylcyclohexan-1-one, reducing electrophilicity and reactivity toward nucleophiles.

4-(Propan-2-yl)cyclohex-2-en-1-one

- Structure: A cyclohexenone derivative with an isopropyl group at position 4 and a conjugated double bond at position 2.

- Key Differences: The α,β-unsaturated ketone system (cyclohexenone) enhances reactivity in Michael additions or Diels-Alder reactions, unlike the fully saturated cyclohexanone core of the target compound. Isopropyl substituent (branched alkyl) may reduce steric hindrance compared to the linear propyl group in 2-propionyl-4-propylcyclohexan-1-one.

2-Hydroxy-2-methyl-1-(4-propoxyphenyl)-propan-1-one oxime

- Structure : A propan-1-one derivative with hydroxyl, methyl, and propoxyphenyl substituents, functionalized as an oxime.

- Key Differences: Oxime group (-NOH) introduces hydrogen-bonding capacity and metal-chelating properties, absent in the target compound. Aromatic propoxyphenyl moiety enhances UV stability and π-π stacking interactions, contrasting with the aliphatic propyl group in 2-propionyl-4-propylcyclohexan-1-one.

- Molecular Weight: 237.29 g/mol, significantly higher than typical cyclohexanone derivatives (~140–180 g/mol), indicating divergent solubility and diffusion properties .

Research Findings and Implications

Electrophilicity and Synthetic Utility :

- The ketone in 2-propionyl-4-propylcyclohexan-1-one is less reactive than the α,β-unsaturated ketone in 4-(propan-2-yl)cyclohex-2-en-1-one, making the latter preferable for cascade cyclization reactions .

- The propionyl group may enhance solubility in polar aprotic solvents compared to alkyl-substituted analogs like 4-propyl-4’-vinyl-1,1’-bi(cyclohexane) .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.